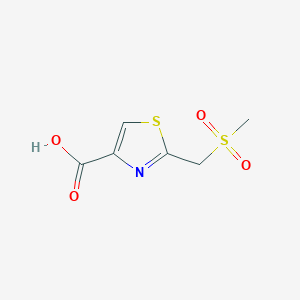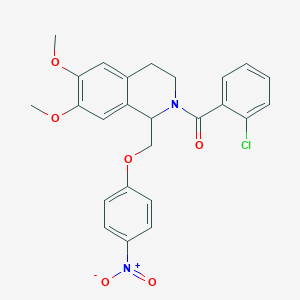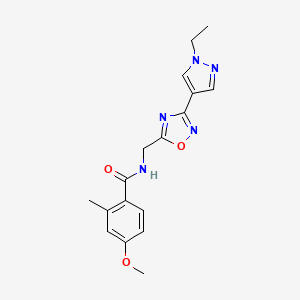
2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are often used in the synthesis of pharmaceuticals and other organic compounds .
Chemical Reactions Analysis
Methylsulfonyl compounds are known to be highly reactive and are used as intermediates in various chemical reactions . They can undergo a variety of reactions including substitution, elimination, and reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Scientific Research Applications
Catalytic Applications in Organic Synthesis
2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid and its derivatives show significant promise in catalytic applications for organic synthesis. For example, novel biological-based nano organo solid acids with urea moiety have been developed for the synthesis of various organic compounds under mild and green conditions. These catalysts are utilized in the condensation reactions to synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, demonstrating their potential in industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Antihypertensive Activity
Derivatives of 2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid, such as 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have been synthesized and evaluated for their antihypertensive activity in rats. These studies not only showcase the potential therapeutic applications of these compounds but also highlight the importance of structural modifications to enhance biological activity (Santilli & Morris, 1979).
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins such as helices and β-sheets. A short and versatile chemical route to these orthogonally protected ATCs has been reported, offering a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or on the thiazole core of the γ-amino acids. This synthesis route has significant implications for the design of peptides and proteins with enhanced stability and functionality (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Photophysical Properties and Sensing Applications
Research on 5-amino-2-(4-methylsulfanylphenyl)thiazoles, prepared from 4-methylsulfanylbenzthioamides and N,N-diarylthioformamides, has explored their photophysical properties. The introduction of sulfur-containing functional groups to thiazoles alters their electronic structures, lowering the energy levels of their lowest unoccupied molecular orbitals (LUMOs). Such modifications enhance the potential of these thiazoles for applications in sensing hazardous compounds and metals, as well as in the biomolecular sciences, due to their fluorescent properties (Murai, Furukawa, & Yamaguchi, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-13(10,11)3-5-7-4(2-12-5)6(8)9/h2H,3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMODNQPAULGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)





![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)




![3-((2E)-3-phenylprop-2-enyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihy droimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2700020.png)